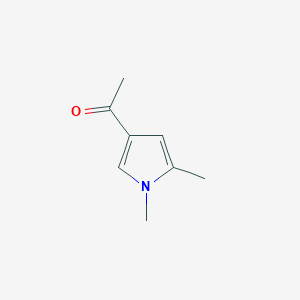![molecular formula C25H40I3N3O10 B105398 (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid CAS No. 19080-51-4](/img/structure/B105398.png)
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid is a complex organic compound that features a combination of octanoic acid and a glucitol derivative. This compound is notable for its unique structure, which includes multiple iodine atoms and carbamoyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid involves multiple steps:
Iodination: The introduction of iodine atoms into the phenoxy ring is a critical step. This can be achieved using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.
Carbamoylation: The addition of methylcarbamoyl groups to the phenoxy ring is typically done using methyl isocyanate (CH3NCO) under controlled conditions.
Esterification: The octanoic acid is esterified with the iodinated and carbamoylated phenoxy compound.
Complex Formation: Finally, the esterified product is reacted with 1-deoxy-1-(methylamino)-D-glucitol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each step is carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl groups.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for studying complex organic reactions, particularly those involving multiple functional groups and heavy atoms like iodine.
Biology
In biological research, it can be used as a probe to study the interactions of iodine-containing compounds with biological molecules, such as proteins and nucleic acids.
Medicine
Industry
Industrially, it can be used in the synthesis of specialized polymers and materials that require high iodine content for specific properties, such as radiation shielding.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its iodine atoms and carbamoyl groups. The iodine atoms can participate in halogen bonding, while the carbamoyl groups can form hydrogen bonds with target molecules. These interactions can affect the structure and function of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
Uniqueness
What sets (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid apart is its specific combination of octanoic acid and glucitol, along with the precise arrangement of iodine and carbamoyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
19080-51-4 |
|---|---|
Molekularformel |
C25H40I3N3O10 |
Molekulargewicht |
923.3 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
GWLJHVFROXQIHR-WZTVWXICSA-N |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Isomerische SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonyme |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


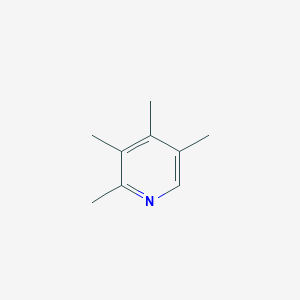

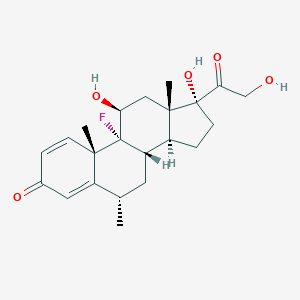
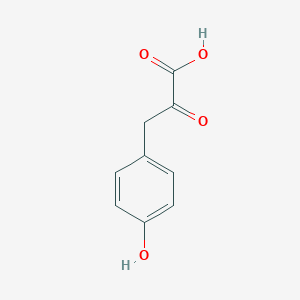
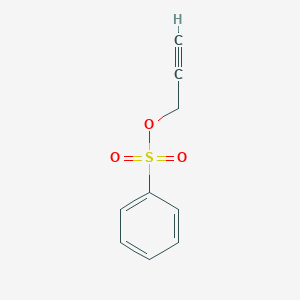

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
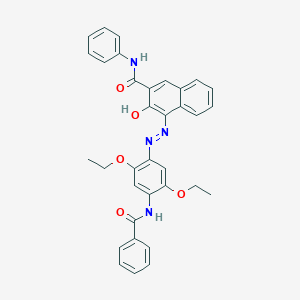

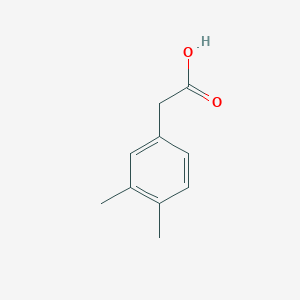
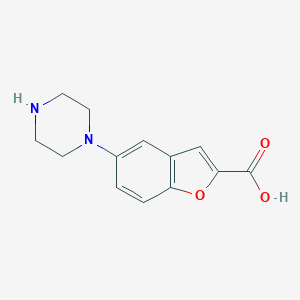
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
